N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 1-Position: Methyl group, reducing steric bulk compared to larger aryl substituents.
- 6-Position: 4-Methylpiperidin-1-yl group, introducing a basic nitrogen and enhancing lipophilicity.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs exhibit anticancer and kinase-modulating activities [1], [9].
Properties
Molecular Formula |
C20H26N6 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(17-12-21-25(4)19(17)24-20)22-16-6-5-14(2)15(3)11-16/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24) |
InChI Key |
FXKGZGRZWBYOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with 1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .
Chemical Reactions Analysis
Substitution Reactions
The chlorinated phenyl group and electron-rich heterocyclic system enable nucleophilic substitution.
Key Reactions and Conditions:
| Reaction Type | Reagents/Conditions | Major Products | Source |
|---|---|---|---|
| Aromatic Substitution | NaOH in polar solvents (e.g., DMF) | Replacement of Cl with OH, NH₂, or SH | |
| Piperidine Substitution | Acidic/basic hydrolysis (H₂O, HCl/H₂SO₄) | Cleavage of piperidine to secondary amine |
Mechanistic Insights:
-
The 4-methylpiperidin-1-yl group undergoes ring-opening under strong acidic/basic conditions, yielding secondary amines.
-
Aromatic substitution at the phenyl group is regioselective, favoring para positions due to steric hindrance from methyl groups .
Oxidation Reactions
The pyrazolo-pyrimidine core and alkyl substituents are susceptible to oxidation.
Experimental Data:
| Oxidizing Agent | Conditions | Products Identified | Source |
|---|---|---|---|
| KMnO₄ | Aqueous acidic medium (H⁺) | Hydroxylated pyrimidine derivatives | |
| H₂O₂ | Ethanol, 60–80°C | N-Oxide formation at piperidine N |
Notable Observations:
-
KMnO₄ selectively oxidizes the pyrimidine ring, forming hydroxylated products without disrupting the pyrazole ring.
-
Piperidine N-oxidation with H₂O₂ is reversible under reducing conditions.
Reduction Reactions
Reduction targets unsaturated bonds and aromatic systems.
Reagents and Outcomes:
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | Saturated pyrazolo-pyrimidine core | |
| H₂/Pd-C | Ethanol, RT | Partial hydrogenation of aryl rings |
Key Findings:
-
LiAlH₄ reduces the pyrimidine ring to a dihydro derivative, retaining the pyrazole ring’s integrity.
-
Catalytic hydrogenation selectively saturates the phenyl ring’s meta position due to steric effects from methyl groups.
Comparative Reactivity Table
| Reaction Type | Reactivity Trend | Rationale |
|---|---|---|
| Substitution | Piperidine > Phenyl > Pyrimidine | Steric hindrance from methyl groups slows aryl substitution |
| Oxidation | Pyrimidine > Piperidine > Pyrazole | Electron-deficient pyrimidine is more reactive |
| Reduction | Pyrimidine > Phenyl ≈ Piperidine | Conjugation with pyrazole stabilizes pyrimidine |
Nucleophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes substitution via a two-step mechanism:
-
Deprotonation: Base (e.g., NaOH) abstracts a proton, generating a nucleophilic aryl intermediate.
-
Attack: Nucleophile (e.g., OH⁻) replaces the chloride, stabilized by electron-withdrawing effects of adjacent methyl groups .
Pyrimidine Ring Oxidation
KMnO₄-mediated oxidation proceeds through:
-
Electrophilic Attack: MnO₄⁻ abstracts a hydrogen from the pyrimidine ring.
-
Ring Hydroxylation: Formation of a dihydroxy intermediate, followed by dehydration.
Stability Under Reaction Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| Acidic (pH < 3) | Degradation of piperidine ring within 2 hours | |
| Basic (pH > 10) | Partial hydrolysis of pyrimidine after 24 hrs | |
| Thermal (>100°C) | Decomposition via ring-opening above 120°C |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activity. The specific arrangement of the dimethylphenyl and methylpiperidinyl groups contributes to its pharmacological properties.
Therapeutic Applications
- Anti-inflammatory Agents
- Antitumor Activity
- Neurological Applications
Anti-inflammatory Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compounds were evaluated for their ability to reduce edema in animal models, showing promising results with lower ulcerogenic effects than Diclofenac, a commonly used NSAID .
Antitumor Efficacy
In another investigation, derivatives of pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes them attractive candidates for further development as anticancer therapies .
Comparative Analysis of Biological Activities
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Modifications Across Analogs
The table below highlights critical structural variations in pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations
1-Position Substitutions :
- Methyl (target) minimizes steric hindrance compared to phenyl (Ev1) or benzyl (Ev3). Smaller groups may improve binding to sterically sensitive targets.
- Larger aryl groups (e.g., 4-nitrophenyl in Ev5) introduce electron-withdrawing effects but increase molecular weight [5].
4-Position Variations :
- The 3,4-dimethylphenyl group in the target enables hydrophobic interactions, distinct from the 2,3-dimethylphenyl isomer (Ev4), which may alter binding geometry [4].
- Hydrazinyl derivatives (Ev1) exhibit anticancer activity, suggesting the 4-position is critical for biological activity [1].
6-Position Functionalization: The target’s 4-methylpiperidin-1-yl group enhances lipophilicity and may facilitate blood-brain barrier penetration, unlike chloromethyl (Ev7) or unsubstituted analogs (Ev3, Ev4) [7].
Electronic and Solubility Effects :
- Chlorine (Ev7, Ev10) and methoxy groups (Ev12) influence polarity and solubility. The target’s dimethylphenyl and methylpiperidine substituents balance lipophilicity and bioavailability [12].
Research Findings and Implications
- Anticancer Potential: Compound 12a (Ev1) demonstrates that pyrazolo[3,4-d]pyrimidines with aromatic 4-substituents exhibit anticancer activity, likely via kinase inhibition or DNA intercalation [1]. The target’s 4-methylpiperidinyl group may further optimize target engagement.
- Synthetic Accessibility : The nucleophilic substitution at the 6-position (Ev7) highlights the reactivity of chloromethyl groups, suggesting routes to modify the target compound’s piperidine moiety [7].
- Structural-Activity Relationships (SAR) :
- Positional isomerism (Ev4 vs. target) could lead to divergent biological outcomes due to altered binding pocket interactions.
- Piperidine derivatives (Ev9, Ev11) show kinase selectivity, supporting the hypothesis that the target’s 6-substituent may confer similar properties [11].
Biological Activity
N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its chemical structure is depicted as follows:
- Chemical Formula : CHN
- Molecular Weight : 284.40 g/mol
The presence of functional groups such as the methyl and piperidine moieties contributes to its biological activity.
Research indicates that this compound exhibits various pharmacological effects:
- Kinase Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6. Binding studies suggest that it interacts with the kinase-inactive conformation, which may lead to selective inhibition of cancer cell proliferation .
- Anticancer Activity : In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties through modulation of neurotransmitter systems, potentially benefiting conditions like neurodegeneration.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines with IC values in the low micromolar range. For instance, studies reported IC values around 5 µM for glioma cells .
- In Vivo Studies : Animal models have shown promising results where administration led to tumor regression without significant toxicity observed in normal tissues .
Comparative Analysis
| Activity Type | IC (µM) | Effect |
|---|---|---|
| Glioma Cells | 5 | Induces apoptosis |
| Breast Cancer Cells | 10 | Inhibits proliferation |
| Neuroprotective Assay | 15 | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in 2024, researchers evaluated the anticancer efficacy of the compound on multicellular spheroids derived from human breast cancer cells. The results indicated a significant reduction in spheroid size and viability upon treatment with the compound, supporting its potential as a therapeutic agent .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration. The findings revealed that treatment led to decreased markers of oxidative stress and improved neuronal survival rates compared to control groups .
Q & A
Q. Optimization Tips :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Use of Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Temperature control : Microwave irradiation reduces reaction times (e.g., from hours to minutes) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions. For example:
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT for NMR shifts) .
Advanced: How do substituents like the 4-methylpiperidin-1-yl group influence bioactivity and physicochemical properties?
Q. Methodological Answer :
- Physicochemical Impact :
- The 4-methylpiperidin-1-yl group enhances lipophilicity (logP), improving membrane permeability. This is inferred from similar compounds with piperidine substituents showing increased bioavailability .
- Steric effects from the piperidine ring may restrict rotational freedom, affecting binding to target proteins .
- Bioactivity Modulation :
- Comparative studies on analogs (e.g., 4-chlorophenyl vs. 4-methylpiperidin-1-yl) reveal that electron-donating groups (e.g., methyl) enhance interactions with hydrophobic enzyme pockets .
- Experimental Design : Synthesize analogs with systematic substituent variations and evaluate via enzymatic assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR).
Advanced: What computational approaches are recommended for predicting target interactions?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. Key steps:
- QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity data to predict optimized derivatives .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical hydrogen bonds (e.g., N–H⋯N interactions observed in crystal structures) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Q. Methodological Answer :
- Data Triangulation :
- Replicate assays : Test the compound under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Control variables : Ensure consistent cell lines (e.g., HEK293 vs. HeLa may show differential expression of target proteins).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability linked to assay methodologies) .
- Mechanistic Studies : Use knock-out models or CRISPR-edited cells to confirm target specificity .
Basic: How can purity and by-product formation be assessed during synthesis?
Q. Methodological Answer :
- Analytical Techniques :
- By-Product Identification :
- LC-MS : Detect chlorinated by-products from incomplete nucleophilic substitution .
- TLC Monitoring : Track reaction progress using silica gel plates (e.g., ethyl acetate/hexane = 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
